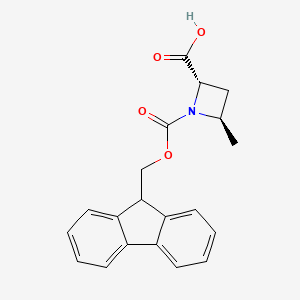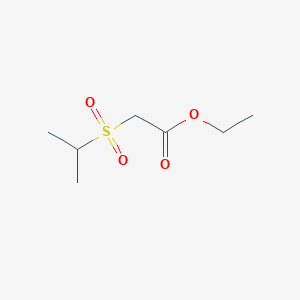![molecular formula C5H4N4O B12856962 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system with high efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrrolo[2,3-d]pyrimidine: Another fused ring system with similar structural features but different electronic properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Similar in structure but with variations in the position of the amino group.
2-Aminobenzimidazole: Contains a benzimidazole ring system, offering different chemical and biological properties.
Uniqueness
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is unique due to its specific ring fusion and the position of the amino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
2-amino-1H-pyrrolo[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C5H4N4O/c6-5-8-2-1-7-4(10)3(2)9-5/h1H,(H3,6,8,9) |
Clave InChI |
IXYFVOFXKRNLGE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C2=C1NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12856883.png)
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)



![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)







